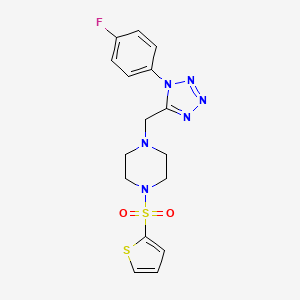
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a synthetic compound of significant interest in the fields of chemistry and pharmacology This compound is characterized by a unique structure combining a piperazine ring, a fluorophenyl group, a tetrazole ring, and a thiophene sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of key intermediates:
Step 1: : Synthesis of 1-(4-fluorophenyl)-1H-tetrazole from 4-fluoroaniline via diazotization and subsequent azidation.
Step 2: : Formation of thiophen-2-ylsulfonyl chloride from thiophene via chlorosulfonation.
Step 3: : The final step involves the condensation of these intermediates with piperazine under controlled reaction conditions, often involving catalysts and specific temperature and pH controls to optimize yield and purity.
Industrial Production Methods
Industrial-scale production of this compound may utilize more efficient and cost-effective methods, often involving flow chemistry and automated synthesis systems to ensure consistency and scalability. This might include the use of advanced catalytic systems and continuous reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, especially involving the sulfonyl group.
Reduction: : Potential reductions may target the tetrazole ring or the sulfonyl group.
Substitution: : Aromatic substitution reactions are possible, particularly on the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: : Peroxides or transition metal catalysts.
Reduction: : Hydrogenation conditions using palladium on carbon or other hydrogenation catalysts.
Substitution: : Electrophilic aromatic substitution can be facilitated using Lewis acids or other catalytic systems.
Major Products
Oxidation: : May yield sulfone derivatives or oxidized tetrazole products.
Reduction: : Could produce amine derivatives or reduced heterocycles.
Substitution: : Typically results in functionalized fluorophenyl derivatives.
Scientific Research Applications
This compound finds numerous applications in scientific research:
Chemistry: : As a building block for more complex molecules, allowing exploration of novel chemical reactions and mechanisms.
Biology: : Investigating its interactions with biological molecules and potential bioactivity.
Medicine: : Potential development as a pharmaceutical lead compound due to its unique structural features.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted:
Molecular Targets: : Could include specific enzymes or receptors, depending on the functional groups and overall structure.
Pathways Involved: : Likely to modulate biochemical pathways associated with the piperazine, tetrazole, and thiophene sulfonyl moieties, leading to diverse biological activities.
Comparison with Similar Compounds
Comparing this compound with other structurally related molecules highlights its uniqueness:
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine: : Lacks the fluorine atom, potentially altering its reactivity and bioactivity.
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylpiperazine: : Replaces the thiophene sulfonyl group with a methyl group, significantly changing its properties.
Similar compounds to consider include:
1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
1-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S2/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)12-21-7-9-22(10-8-21)27(24,25)16-2-1-11-26-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUHFLFESMZWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














